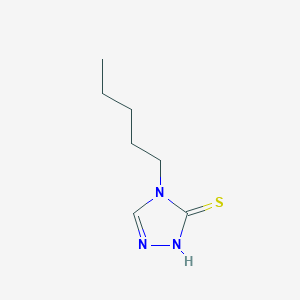

4-pentyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pentyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-2-3-4-5-10-6-8-9-7(10)11/h6H,2-5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMLVKXMPSIQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397549 | |

| Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-02-1 | |

| Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 1,2,4 Triazole 3 Thiol Scaffolds in Modern Chemical Science

The 1,2,4-triazole (B32235) ring system, particularly when functionalized with a thiol group at the 3-position, represents a "privileged scaffold" in medicinal chemistry. tandfonline.com This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. tandfonline.comresearchgate.net The presence of both nitrogen and sulfur atoms in the 1,2,4-triazole-3-thiol core provides multiple binding sites, such as hydrogen bond donors and acceptors, which facilitate strong interactions with enzymes and receptors. researchgate.net

The inherent chemical properties of this scaffold, including its aromatic nature and the existence of thione-thiol tautomerism, contribute to its chemical versatility and therapeutic potential. researchgate.netnih.gov The thione-thiol tautomerism, in particular, allows for the facile synthesis of a diverse library of S-substituted derivatives, expanding the accessible chemical space for drug discovery. zsmu.edu.ua

The significance of the 1,2,4-triazole-3-thiol scaffold is underscored by its presence in numerous compounds with demonstrated biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. tandfonline.comnih.govnih.gov For instance, derivatives incorporating this scaffold have shown potent activity against various cancer cell lines and pathogenic microbes. nih.govnih.gov The ability to modify the core structure at different positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. tandfonline.com

Overview of Research Trajectories for 4 Pentyl 4h 1,2,4 Triazole 3 Thiol Derivatives

Strategies for the Construction of the 1,2,4-Triazole-3-thiol Core

The formation of the 1,2,4-triazole-3-thiol ring system is a cornerstone of its chemistry, with cyclization reactions being the most prominent method.

The synthesis of 1,2,4-triazole-3-thiones, the tautomeric precursors to the corresponding thiols, often involves multiple stages. zsmu.edu.ua These typically begin with the esterification of carboxylic acids, followed by hydrazinolysis to form hydrazides. zsmu.edu.uamdpi.com The resulting hydrazide is then reacted with an isothiocyanate to produce a 1,4-substituted thiosemicarbazide (B42300) intermediate. mdpi.comresearchgate.net Subsequent alkaline cyclization of this intermediate yields the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. zsmu.edu.uamdpi.com

For instance, the reaction of furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide with various aryl isothiocyanates leads to the formation of the corresponding 1,4-disubstituted thiosemicarbazides. mdpi.com These intermediates, upon treatment with a base, undergo intramolecular cyclization to afford 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols. mdpi.com A similar multi-step approach is used for synthesizing other analogs, highlighting the versatility of this method. zsmu.edu.ua

Another common route involves the reaction of carboxylic acid hydrazides with carbon disulfide in an alkaline medium, typically an alcoholic solution of potassium hydroxide. This reaction forms a potassium dithiocarbazinate salt, which upon cyclization with hydrazine (B178648) hydrate, yields the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. researchgate.net

| Starting Material | Reagents | Intermediate | Product | Ref |

| Carboxylic Acid | 1. Esterification, 2. Hydrazinolysis | Carboxylic Acid Hydrazide | 1,2,4-Triazole-3-thione | zsmu.edu.ua |

| Furan-2-carboxylic acid hydrazide | Aryl isothiocyanate, Base | 1,4-Disubstituted thiosemicarbazide | 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiol | mdpi.com |

| Carboxylic Acid Hydrazide | Carbon disulfide, KOH, Hydrazine hydrate | Potassium dithiocarbazinate salt | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | researchgate.net |

The 1,2,4-triazole-3-thiol core exists in a tautomeric equilibrium between the thiol and thione forms. nih.govresearchgate.net While many studies suggest that the thione form is predominant in both solid and neutral solution states, the presence of the thiol form has also been described. oup.com The specific tautomeric form can be influenced by the solvent, temperature, and the nature of substituents on the triazole ring.

Spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography are traditionally used to distinguish between these tautomers. nih.gov In the ¹H NMR spectrum, the N-H proton of the thione form typically appears in the range of 13–14 ppm, while the S-H proton of the thiol form is observed at a much higher field. oup.com More recently, high-resolution mass spectrometry techniques have been developed to provide a sensitive method for discriminating between the thiol and thione tautomers based on their different gas-phase fragmentation patterns. nih.gov The differentiation is significant as the biological activity of some 1,2,4-triazole derivatives has been shown to be dependent on the presence of a specific tautomeric form. researchgate.net

Derivatization Approaches for this compound

The reactivity of the thiol group and the nitrogen atoms in the triazole ring allows for a wide range of derivatization strategies, leading to the synthesis of novel compounds with diverse properties.

The thiol group in this compound is a key site for functionalization. Alkylation of the thiol group is a common strategy to introduce various substituents. researchgate.net For example, S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal (B89532) has been successfully carried out. mdpi.com This reaction typically proceeds in the presence of a base, such as cesium carbonate, to facilitate the nucleophilic attack of the thiolate anion on the alkyl halide. mdpi.com The alkylation of 1,2,4-triazole-3-thiols with benzyl (B1604629) chlorides and bromoacetophenones has been shown to yield exclusively S-substituted derivatives. researchgate.net

The nitrogen atoms of the 1,2,4-triazole ring also offer opportunities for substitution. tandfonline.comtandfonline.com N-substituted 1,2,4-triazoles can be synthesized through the alkylation of the parent 1,2,4-triazole or by the direct formation of the triazole ring from substituted primary amines and hydrazine derivatives. tandfonline.com The regioselectivity of N-alkylation can be influenced by the reaction conditions. For instance, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol (B145695) as a base leads to regioselective alkylation at the N1 position. chemicalbook.com

Furthermore, the triazole ring itself can be functionalized. For example, Mannich bases have been synthesized from 1,2,4-triazole-3-thiones through reaction with formaldehyde (B43269) and a secondary amine like N-methylpiperazine or N-phenylpiperazine in dimethylformamide. zsmu.edu.ua

| Reaction Type | Reagents | Product | Ref |

| S-Alkylation | Halogenated acetal, Cesium carbonate | S-alkylated 1,2,4-triazole-3-thiol | mdpi.com |

| S-Alkylation | Benzyl chlorides, Bromoacetophenones | S-substituted derivatives | researchgate.net |

| N-Alkylation | Alkyl halide, Sodium ethoxide in ethanol | N1-alkylated 1,2,4-triazole | chemicalbook.com |

| Mannich Reaction | Formaldehyde, N-methylpiperazine | Mannich base of 1,2,4-triazole-3-thione | zsmu.edu.ua |

Creating hybrid molecules by combining the 1,2,4-triazole scaffold with other heterocyclic systems is a promising strategy for developing new compounds with enhanced properties. nih.govfarmaciajournal.com This approach aims to leverage the beneficial characteristics of each individual scaffold. mdpi.com

Several studies have reported the synthesis of hybrid molecules where the 1,2,4-triazole ring is fused or linked to other heterocycles such as pyrimidine, pyridine, piperidine, quinoxaline, and indole. nih.gov For instance, derivatives of 3-[2-(5-thio-4-aryl-4H-1,2,4-triazol-3-yl)ethyl]quinoxalin-2(1H)-one have been synthesized. zsmu.edu.ua Another example is the synthesis of cinnamic acid and 1,2,4-triazole hybrids, which involves a three-step procedure starting from the reaction of a substituted cinnamic acid with hydrazine monohydrate. mdpi.com This is followed by reaction with phenylisothiocyanate and subsequent cyclization to form the 1,2,4-triazole ring. mdpi.com

The synthesis of molecules containing both 1,2,4-triazole and imidazole (B134444) rings has also been explored. zsmu.edu.uazsmu.edu.ua This often involves starting with an imidazole-containing carboxylic acid, converting it to the corresponding hydrazide, and then proceeding through the thiosemicarbazide intermediate to form the 1,2,4-triazole ring. zsmu.edu.ua

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on 4-pentyl-4H-1,2,4-triazole-3-thiol and its Derivatives

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For the 1,2,4-triazole (B32235) class of compounds, these calculations have been instrumental in elucidating their structural and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to 1,2,4-triazole derivatives to optimize their molecular geometry, calculate vibrational frequencies, and determine electronic properties.

Mechanistic Insights into Corrosion Inhibition

Adsorption Mechanisms of 4-pentyl-4H-1,2,4-triazole-3-thiol Derivatives on Metal Surfaces

The adsorption of triazole derivatives on a metal surface can occur through two main processes: physical adsorption (physisorption) and chemical adsorption (chemisorption), or often a combination of both. nih.govmdpi.com

Physisorption: This process involves weaker electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions, the inhibitor molecule can become protonated, leading to electrostatic attraction with negatively charged ions (anions) that have been pre-adsorbed on the metal surface.

Chemisorption: This is a stronger form of adsorption that involves the formation of coordinate covalent bonds between the inhibitor molecule and the metal atoms. nih.govresearchgate.net This occurs through the sharing of electrons between the inhibitor and the metal, resulting in a more stable and robust protective film.

The nature of the adsorption is often elucidated by thermodynamic parameters, particularly the standard free energy of adsorption (ΔG°ads). Generally, ΔG°ads values up to -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption. Values between -20 and -40 kJ/mol imply a mixed-mode adsorption involving both physisorption and chemisorption. mdpi.com

Table 1: Thermodynamic Adsorption Parameters for Triazole Derivatives on Steel in HCl

| Inhibitor Compound | ΔG°ads (kJ/mol) | Predominant Adsorption Type | Reference |

|---|---|---|---|

| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) | -36.7 | Mixed (predominantly Chemisorption) | nih.gov |

| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT) | -38.5 | Mixed (predominantly Chemisorption) | nih.gov |

| 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT) | -42.41 | Chemisorption | researchgate.net |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | -36.1 to -38.5 | Mixed (predominantly Chemisorption) | nih.gov |

The data consistently show highly negative ΔG°ads values for various 1,2,4-triazole-3-thiol derivatives, indicating that chemisorption is a significant component of their interaction with metal surfaces. nih.govnih.govresearchgate.net

The formation of a stable, protective film is governed by donor-acceptor interactions. The triazole inhibitor molecule acts as an electron donor (Lewis base), while the metal surface, which has vacant, low-energy d-orbitals, acts as an electron acceptor (Lewis acid). nih.govmdpi.com

The lone pair electrons on the nitrogen and sulfur atoms within the this compound molecule are donated to the empty d-orbitals of the metal atoms (e.g., iron in steel) to form strong coordinate bonds. nih.gov This electron donation creates a stable adsorbed layer that effectively blocks the active corrosion sites on the metal surface. The pentyl group (C5H11) attached to a nitrogen atom is an electron-donating alkyl group. This group increases the electron density on the triazole ring system, enhancing its ability to donate electrons to the metal surface and thereby strengthening the protective film.

The high inhibition efficiency of this compound is largely attributable to the specific structural features of the triazole ring and the thiol group.

Heteroatoms: The molecule contains four nitrogen atoms and one sulfur atom. These heteroatoms are rich in lone-pair electrons, which are readily available for sharing with the metal atoms to form coordinate bonds. nih.govnih.govnih.gov The thiol (-SH) group, in particular, is known to have a very strong affinity for metal surfaces, contributing significantly to the chemisorption process. nih.gov

Pi-Electrons: The 1,2,4-triazole (B32235) ring is an aromatic system containing delocalized π-electrons. mdpi.comnih.gov These π-electrons can also interact with the d-orbitals of the metal, further strengthening the adsorption bond. This interaction, often referred to as retro-donation, involves the metal donating electrons back to the antibonding orbitals of the inhibitor, creating a more stable feedback bond.

The combined presence of multiple heteroatoms and a π-electron system makes 1,2,4-triazole-3-thiol derivatives highly effective at adsorbing onto and protecting metal surfaces. nih.gov

Influence of Molecular Structure on Inhibition Efficiency

The molecular structure of an inhibitor is paramount in determining its effectiveness. For 4H-1,2,4-triazole-3-thiol derivatives, variations in the substituent groups can lead to significant differences in corrosion inhibition performance. researchgate.net

The inhibition efficiency generally follows the order of the substituent's ability to increase the electron density of the molecule, thereby enhancing its donor capabilities. For instance, the introduction of electron-donating groups on the triazole ring typically improves inhibition efficiency. researchgate.net The 4-pentyl group in this compound serves this purpose.

Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the specific catalytic applications of the compound This compound or its derivatives in the areas outlined in your request.

The search for information regarding its use as a ligand in homogeneous catalysis, including metal-catalyzed cross-coupling reactions and oxidative processes like the Oxygen Reduction Reaction (ORR), did not yield any relevant results. Similarly, there is no available data on its incorporation into heterogeneous catalysis systems or on the mechanistic aspects of any catalytic processes it might mediate.

While the broader class of 1,2,4-triazole-3-thiol compounds is known for various chemical and biological activities, including their ability to act as ligands for transition metals, the specific research pertaining to the catalytic functions of the 4-pentyl substituted derivative has not been found. Therefore, it is not possible to provide a scientifically accurate article on this specific subject as per the requested outline.

Based on a comprehensive review of the available search results, there is no specific information regarding the use of This compound or its derivatives in the development of sensing technologies for metal ions, anions, or organic and biological analytes.

The search results provide information on other derivatives of 1,2,4-triazole-3-thiol and their applications, such as:

Corrosion Inhibition: Various 1,2,4-triazole derivatives have been investigated as corrosion inhibitors for metals like low-carbon steel and copper.

Metal Ion Sensing: Different triazole-based compounds have been developed as fluorescent or colorimetric sensors for the detection of metal ions such as Cu²⁺, Hg²⁺, and Pb²⁺.

Biological Activities: A significant body of research focuses on the synthesis and evaluation of 1,2,4-triazole derivatives for their potential antimicrobial, antifungal, and anticancer properties.

However, none of the retrieved scientific literature specifically details the synthesis or application of This compound in the precise sensing contexts outlined in the request:

Sensing Technologies and Chemosensor Development

Detection of Organic Molecules and Biological Analytes:The search did not yield any results pertaining to the use of this compound for the detection of organic or biological molecules.

Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content that strictly adheres to the provided outline for the specified chemical compound.

Based on the comprehensive search conducted, there is no specific scientific literature available detailing the in vitro biological activities of the chemical compound 4-pentyl-4H-1,2,4-triazole-3-thiol . The performed searches yielded extensive information on various other derivatives of the 4H-1,2,4-triazole-3-thiol core structure, investigating their antimicrobial, antituberculosis, and antioxidant properties. However, no studies were identified that specifically investigated the compound with a pentyl group at the N-4 position.

Therefore, this article cannot be generated as per the user's specific request to focus solely on "this compound" due to the absence of available research data for this particular molecule. The strict adherence to the requested subject, as per the instructions, prevents the inclusion of data from other, related triazole derivatives.

In Vitro Biological Activity Investigations and Mechanistic Elucidation

Enzyme Inhibition Studies

The therapeutic potential of 4-pentyl-4H-1,2,4-triazole-3-thiol has been explored through a series of enzyme inhibition assays. These studies are crucial in understanding the compound's mechanism of action and its potential applications in medicinal chemistry.

Carbonic Anhydrase Inhibition

The 1,2,4-triazole (B32235) scaffold is a known pharmacophore for carbonic anhydrase (CA) inhibition. CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Their dysregulation is implicated in various diseases. nih.gov While a range of 1,2,4-triazole-3-thione derivatives have been synthesized and evaluated for their inhibitory potential against carbonic anhydrase II, specific inhibitory data, such as IC₅₀ or Kᵢ values for this compound, is not extensively detailed in the available research. nih.govresearchgate.net General studies on related heterocyclic thiols suggest that the thiol group can act as a zinc-binding function, which is crucial for the inhibition of this zinc-containing enzyme. unifi.it However, without specific experimental data for the 4-pentyl derivative, its precise potency and isoform selectivity against the 15 known human carbonic anhydrase isoforms remain to be fully characterized. nih.gov

Metallo-β-Lactamase (MBL) Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes like metallo-β-lactamases (MBLs), poses a significant threat to public health. nih.govnih.gov MBLs utilize zinc ions in their active site to hydrolyze and inactivate these critical antibiotics. researchgate.net The 1,2,4-triazole-3-thione scaffold has been identified as a promising framework for the development of MBL inhibitors. nih.gov

Research into 4-alkyl-1,2,4-triazole-3-thione analogues has shown that the length of the alkyl chain at the 4-position is a critical determinant of inhibitory activity. Studies have indicated that for potent inhibition of VIM-type MBLs, the alkyl chain should be a propyl group or longer. nih.gov This suggests that the pentyl group in this compound would be favorable for activity. These compounds are thought to bind to the di-zinc catalytic site of the MBLs. nih.gov While promising, specific Kᵢ values for the 4-pentyl derivative against various MBLs such as VIM-1, VIM-2, NDM-1, and IMP-1 are not consistently reported across studies, which have often focused on derivatives with additional functional groups, such as a terminal carboxylic acid on the alkyl chain. nih.govnih.gov

Inhibitory Activity of Selected 1,2,4-triazole-3-thione Derivatives against MBLs

| Compound Derivative | Target MBL | Kᵢ (µM) | Inhibition (%) at 100 µM |

|---|---|---|---|

| 4-amino substituted analogue (CP 22) | NDM-1 | 42.7 | Not Reported |

| 4-amino substituted analogue (CP 35) | NDM-1 | 25.8 | Not Reported |

Note: This table presents data for related 1,2,4-triazole-3-thione derivatives to illustrate the general activity of the scaffold, as specific data for this compound is limited. Data sourced from nih.govresearchgate.net.

Inhibition of Other Relevant Enzymes

The inhibitory profile of 1,2,4-triazole derivatives extends to other enzymes relevant to various pathological conditions.

E. coli MurB and d-alanyl-d-alanine ligase: There is currently a lack of specific research data on the inhibitory activity of this compound against E. coli purine nucleoside phosphorylase or the cell wall biosynthesis enzyme d-alanyl-d-alanine ligase. nih.govnih.gov

CYP51 (Lanosterol-14α-demethylase): Azole compounds are cornerstone antifungal agents that function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.govwikipedia.org The nitrogen atom (specifically N-4) of the triazole ring is known to coordinate with the heme iron atom in the active site of CYP51, disrupting its catalytic activity. nih.govcardiff.ac.uk While this mechanism is well-established for many azole antifungals, specific IC₅₀ values or binding affinities for this compound against fungal CYP51 are not detailed in the available literature. nih.govnih.gov

Cyclooxygenase (COX-1): While some 1,2,4-triazole derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory purposes, specific data on the inhibitory effect of this compound on COX-1 is not available. nih.govresearchgate.netnih.gov

Anaplastic Lymphoma Kinase (ALK): Certain novel 3,5-diamino-1,2,4-triazole ureas have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in some cancers. nih.govnih.gov However, the activity of this compound against ALK has not been reported.

Molecular Mechanisms of Biological Action

The biological activity of this compound is fundamentally linked to its molecular structure, which allows it to interact with the active sites of specific enzymes. Molecular docking and structural studies of related compounds have provided insights into these mechanisms. nih.govresearchgate.net

The key mechanistic feature of many 1,2,4-triazole-based enzyme inhibitors is the ability of the triazole ring's nitrogen atoms to coordinate with metal ions present in the enzyme's active site. nih.govresearchgate.net

In MBL Inhibition: The proposed mechanism involves the coordination of the triazole ring with the two zinc ions in the MBL active site. The thiol group may also play a role in this interaction. Molecular docking studies on related compounds suggest that hydrophobic interactions between the alkyl substituent (like the pentyl group) and hydrophobic pockets within the enzyme's active site contribute to the binding affinity and inhibitory potency. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Derivative Classes

Future research into 4-pentyl-4H-1,2,4-triazole-3-thiol will likely focus on developing more efficient and environmentally friendly synthetic methodologies. While traditional methods for synthesizing 1,2,4-triazole-3-thiones often involve multi-step processes including esterification, hydrazinolysis, and alkaline cyclization, newer approaches are being explored. zsmu.edu.ua Methodologies such as ultrasonic-assisted synthesis have been shown to be effective for producing derivatives of 4-amino-4H-1,2,4-triazole-3-thiol. mdpi.com The application of microwave-assisted organic synthesis could also be investigated to potentially shorten reaction times and improve yields for this compound and its derivatives. acs.org

A significant avenue for future work lies in the creation of novel derivative classes. One promising strategy is the development of "hybrid molecules," where the this compound scaffold is combined with other pharmacologically active moieties. mdpi.com This approach has been successful in creating new triazole-thiadiazole derivatives with enhanced biological activities. mdpi.com For instance, linking the thiol group to other heterocyclic systems or creating hydrazone derivatives could yield compounds with novel therapeutic properties. nih.gov Research into S-substituted derivatives is also a key area, as alkylation of the thiol group can significantly modify the compound's biological profile. researchgate.netresearchgate.net

| Synthetic Approach | Potential Advantages | Relevant Derivative Classes |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions | Core scaffold and its immediate precursors |

| Ultrasonic-Assisted Synthesis | Enhanced reaction rates, improved energy efficiency | Amino-substituted triazole-thiol analogues |

| Molecular Hybridization | Synergistic biological effects, novel mechanisms of action | Triazole-thiadiazole hybrids, Triazole-hydrazones |

| S-Alkylation/Arylation | Diversification of biological activity, fine-tuning of properties | S-substituted alkyl and aryl derivatives |

Advanced Computational Approaches for Structure-Activity Relationship Prediction

Computational chemistry offers powerful tools to guide the synthesis and development of new this compound derivatives. Future research will heavily rely on in silico methods to predict the biological activity and pharmacokinetic properties of novel compounds, thereby saving time and resources. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in identifying the key structural features of this compound derivatives that correlate with their biological activity. Molecular docking simulations can be employed to understand how these molecules interact with specific biological targets, such as enzymes or receptors. acs.orgpensoft.net For example, docking studies have been used to investigate the binding of triazole derivatives to the active sites of proteins like cyclin-dependent kinase 2 (CDK2) and Mycobacterium tuberculosis cytochrome P450 CYP121. acs.orgmdpi.com

Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of ligand-protein complexes over time, offering a more dynamic picture of the molecular interactions. pensoft.netacs.org The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational models is another critical area that will facilitate the translation of promising compounds from the lab to clinical settings. pensoft.net

| Computational Method | Application in Drug Discovery | Predicted Outcomes |

| Molecular Docking | Virtual screening, binding mode analysis | Binding affinity, key interactions with target proteins |

| QSAR | Predicting biological activity from molecular structure | Identification of key pharmacophoric features |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes | Conformational changes, binding free energy |

| ADME Prediction | Evaluating drug-likeness and pharmacokinetic profiles | Bioavailability, metabolic stability |

Expansion of Applications in Emerging Technologies

While much of the research on 1,2,4-triazole (B32235) derivatives has been in the biomedical field, the unique chemical properties of this compound suggest potential applications in emerging technologies. The triazole ring and thiol group can act as effective ligands for metal ions, opening up possibilities in materials science.

One area of exploration is the use of triazole-based ligands in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are highly porous materials with applications in gas storage, catalysis, and sensing. mdpi.com The nitrogen atoms of the triazole ring and the sulfur atom of the thiol group in this compound could coordinate with metal centers to form novel MOF structures with tailored properties.

Another potential application is in the development of chemosensors. The ability of the triazole moiety to engage in hydrogen bonding and coordinate with metal ions makes it a candidate for the selective detection of various analytes. nanobioletters.com Furthermore, the thiol group is known to have a strong affinity for certain metal surfaces, suggesting that this compound and its derivatives could be investigated as corrosion inhibitors for metals and alloys.

Design of Highly Selective and Potent Biological Agents

The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs. frontiersin.org Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. nih.govuobaghdad.edu.iq A key future direction for this compound is the rational design of derivatives that exhibit high potency and selectivity for specific biological targets.

Structure-activity relationship (SAR) studies have shown that modifications at the N-4 and S-3 positions of the triazole ring can significantly influence biological activity. mdpi.com For instance, the introduction of certain aromatic substituents can enhance antibacterial efficacy. mdpi.com In the context of anticancer drug design, triazole derivatives have been developed as inhibitors of specific enzymes, such as the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis and protein kinases in cancer cells. nih.govnih.gov

Future research should focus on designing derivatives of this compound that target specific pathways or proteins implicated in diseases. This could involve creating libraries of compounds with diverse substitutions on the pentyl chain and the triazole ring, followed by high-throughput screening to identify lead candidates for further optimization.

| Biological Activity | Target Organism/Cell Line | Key Structural Modifications |

| Antibacterial | S. aureus, E. coli, P. aeruginosa | Introduction of halogen and nitro groups on aromatic substituents mdpi.com |

| Antifungal | Various fungal strains | Core scaffold is present in drugs like fluconazole frontiersin.org |

| Anticancer | Human cancer cell lines (e.g., breast, pancreatic) | Hybridization with hydrazone and isatin moieties nih.gov |

| Antitubercular | Mycobacterium tuberculosis | Design as inhibitors of specific enzymes like InhA mdpi.comnih.gov |

Methodological Advancements in In Vitro Efficacy Assessment

To effectively screen and characterize novel derivatives of this compound, advancements in in vitro efficacy assessment methodologies are crucial. While standard methods like agar diffusion for antimicrobial testing and MTT assays for cytotoxicity are valuable, future research will benefit from the adoption of more sophisticated and higher-throughput techniques. nih.govmdpi.com

The development of high-throughput screening (HTS) assays will enable the rapid evaluation of large compound libraries, accelerating the discovery of new lead molecules. rsc.org For enzyme inhibitors, the use of fluorescence-based or luminescence-based assays can provide more sensitive and quantitative data on inhibitory potency. Post-HTS triage assays are also important to eliminate compounds that show non-specific activity, such as redox-active compounds or chemical aggregators. nih.gov

For anticancer studies, moving beyond 2D cell culture to 3D spheroid models can provide a more accurate representation of the tumor microenvironment and a better prediction of in vivo efficacy. nih.gov Additionally, the use of automated microscopy and high-content imaging can allow for the simultaneous assessment of multiple cellular parameters, offering deeper insights into the mechanism of action of new compounds.

Q & A

Q. How can researchers optimize the synthesis of 4-pentyl-4H-1,2,4-triazole-3-thiol derivatives to improve yield and purity?

- Methodological Answer : Optimization involves comparing conventional thermal methods with microwave-assisted synthesis. Microwave irradiation reduces reaction time and enhances regioselectivity, as demonstrated in the synthesis of S-alkyl derivatives . Key steps include:

- Solvent selection : Use methanol or ethanol for better solubility of intermediates.

- Reagent ratios : Equimolar ratios of 4-amino-triazole precursors and alkylating agents (e.g., bromoalkanes) minimize side products.

- Temperature control : Maintain 60–80°C for cyclization reactions to avoid decomposition.

- Example : Microwave synthesis of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives achieved 85–92% yield in 15–20 minutes .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : A multi-technique approach ensures structural confirmation and purity assessment:

- Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content).

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiol-SH at δ 3.8–4.2 ppm) and aromatic/alkyl substituents .

- FTIR : Confirms triazole ring vibrations (1,520–1,540 cm⁻¹) and thiol (-SH) stretching (2,550–2,600 cm⁻¹) .

- Chromatography : HPLC-MS (e.g., C18 columns, acetonitrile/water mobile phase) confirms molecular ion peaks and purity (>95%) .

Q. How are preliminary biological activities (e.g., antimicrobial) of this compound derivatives screened?

- Methodological Answer : Standardized in vitro assays include:

- Antimicrobial testing : Agar diffusion or microdilution against Staphylococcus aureus (Gram-positive) and Candida albicans (fungal), with MIC values reported in µg/mL .

- Antioxidant assays : DPPH radical scavenging (IC₅₀ values) at concentrations of 10⁻³–10⁻⁴ M .

- Data Interpretation : Bioactivity correlates with substituent electronegativity; e.g., fluorobenzylidene derivatives show reduced DPPH scavenging compared to hydroxybenzylidene analogs .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of bioactive this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate molecular orbitals (HOMO-LUMO gaps) and electrostatic potentials to predict reactivity. Becke’s hybrid functionals (e.g., B3LYP) accurately model thermochemical properties .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cyclooxygenase-2 (PDB: 3LN1) or lanosterol 14α-demethylase (PDB: 3LD6)). Key parameters:

- Grid box size : 60 × 60 × 60 ų centered on active sites.

- Scoring functions : Analyze binding energies (ΔG < -8 kcal/mol indicates strong affinity) .

- Example : Docking studies revealed 4-phenyl-5-pyrrolyl derivatives as potential kinase inhibitors via hydrogen bonding with ATP-binding pockets .

Q. What strategies resolve contradictions between in vitro bioactivity and in silico predictions for this compound derivatives?

- Methodological Answer : Discrepancies may arise from solubility or membrane permeability issues. Mitigation steps:

- ADME profiling : Use SwissADME to predict logP (optimal range: 2–3) and gastrointestinal absorption.

- Solubility enhancement : Introduce polar groups (e.g., -OH, -NH₂) or use prodrug strategies.

- Experimental validation : Compare MIC values with docking scores; e.g., compounds with high docking scores but low activity may require formulation optimization .

Q. How do metal coordination complexes of this compound enhance catalytic or therapeutic applications?

- Methodological Answer : The thiol group acts as a bidentate ligand for transition metals (Ni²⁺, Cu²⁺, Zn²⁺). Synthesis involves:

- Reaction conditions : Ethanol/water solvent, 1:2 molar ratio (ligand:metal), reflux at 70°C for 6 hours .

- Characterization : UV-Vis (d-d transitions at 500–600 nm for Cu²⁺), cyclic voltammetry (redox peaks at -0.2 to +0.5 V vs. Ag/AgCl) .

- Applications : Ni(II) complexes exhibit enhanced antimicrobial activity (MIC 8–16 µg/mL) compared to free ligands due to increased lipophilicity .

Q. What structural modifications of this compound optimize its pharmacokinetic properties?

- Methodological Answer :

- Substituent effects :

| Modification | Impact | Example |

|---|---|---|

| Alkyl chain elongation | ↑ Lipophilicity, ↓ solubility | 4-pentyl vs. 4-methyl derivatives |

| Aromatic substituents | ↑ π-π stacking with protein targets | 5-phenyl vs. 5-pyridyl analogs |

- Pro-drug design : Acetylation of -SH improves oral bioavailability, with in vivo hydrolysis regenerating active thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.